molecular formula C14H20BrN3O2 B8279538 Ethyl 1-[(5-bromopyrimidin-2-yl)methyl]-4-methyl-piperidine-4-carboxylate

Ethyl 1-[(5-bromopyrimidin-2-yl)methyl]-4-methyl-piperidine-4-carboxylate

Cat. No.: B8279538
M. Wt: 342.23 g/mol
InChI Key: UTCPYEBJBHYECT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-[(5-bromopyrimidin-2-yl)methyl]-4-methyl-piperidine-4-carboxylate is a useful research compound. Its molecular formula is C14H20BrN3O2 and its molecular weight is 342.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H20BrN3O2

Molecular Weight

342.23 g/mol

IUPAC Name

ethyl 1-[(5-bromopyrimidin-2-yl)methyl]-4-methylpiperidine-4-carboxylate

InChI

InChI=1S/C14H20BrN3O2/c1-3-20-13(19)14(2)4-6-18(7-5-14)10-12-16-8-11(15)9-17-12/h8-9H,3-7,10H2,1-2H3

InChI Key

UTCPYEBJBHYECT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCN(CC1)CC2=NC=C(C=N2)Br)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of ethyl 4-methylpiperidine-4-carboxylate hydrochloride (0.08 g, 0.48 mmol) in EtOH (5.0 mL) was added DIPEA (0.22 mL, 1.20 mmol) at rt and the mixture stirred at rt for 10 minutes followed by addition of 5-bromo-2-(bromomethyl)pyrimidine (0.10 g, 0.40 mmol). The reaction was heated up to 70° C. for 1 h. After completion of reaction (by TLC), solvent was evaporated and the crude residue purified over 100-200 M silica-gel using 20% EtOAc:hexane to obtain the desired product as a yellow solid (0.10 g, 73% yield). 1H NMR (DMSO-d6): δ 1.09 (s, 3H), 1.13 (t, J=7.20 Hz, 3H), 1.45 (m, 2H), 2.00 (m, 2H), 3.12 (m, 2H), 3.32 (m, 2H), 3.62 (q, J=7.20 Hz, 2H), 4.08 (m, 2H) and 8.94 (s, 2H).
Quantity
0.08 g
Type
reactant
Reaction Step One
Name
Quantity
0.22 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
73%

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